1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
CAS No.: 1041604-40-3
Cat. No.: VC0346838
Molecular Formula: C12H14ClN3O3S
Molecular Weight: 315.78g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1041604-40-3 |
|---|---|
| Molecular Formula | C12H14ClN3O3S |
| Molecular Weight | 315.78g/mol |
| IUPAC Name | 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
| Standard InChI | InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
| Standard InChI Key | CTLBCCKXVBVYRI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a complex heterocyclic compound with several distinctive structural elements. The compound is registered with CAS number 1041604-40-3, which serves as its unique chemical identifier in scientific databases and chemical registries. The IUPAC name, which systematically describes its structure, is 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine. This nomenclature precisely identifies the compound's structural arrangement, emphasizing its core 1,2,4-oxadiazole ring system and the positioning of its functional groups.
Structural Features
The compound's architecture revolves around a central 1,2,4-oxadiazole heterocyclic ring system. This five-membered ring contains three heteroatoms - one oxygen and two nitrogen atoms - arranged in a specific sequence that defines the 1,2,4-oxadiazole classification. The ring is substituted at position 3 with a 4-chlorophenyl group, which consists of a benzene ring with a chlorine atom at the para position. At position 5 of the oxadiazole ring, there is a propan-1-amine chain that also contains a methylsulfonyl group at position 3 of this chain. This creates a molecule with multiple functional centers that can potentially participate in various chemical and biological interactions.
Physical and Chemical Properties
Chemical Composition and Structural Formula
The molecular formula of the compound is C12H14ClN3O3S, indicating it contains 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. This elemental composition provides insight into the compound's potential reactivity and physicochemical characteristics. The structural representation can be expressed through various chemical notations, as shown in Table 1.
Table 1: Chemical Identifiers and Structural Representations
| Parameter | Value |
|---|---|
| CAS Number | 1041604-40-3 |
| Molecular Formula | C12H14ClN3O3S |
| Molecular Weight | 315.78 g/mol |
| IUPAC Name | 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
| SMILES Notation | CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N |
| InChI | InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
| InChIKey | CTLBCCKXVBVYRI-UHFFFAOYSA-N |
Structural Characteristics and Functional Groups
The compound contains several key functional groups that contribute to its chemical behavior:
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The 1,2,4-oxadiazole ring: A heterocyclic structure that can participate in various interactions including hydrogen bonding and π-π stacking.
-
4-Chlorophenyl group: The presence of a halogen substituent (chlorine) on the phenyl ring likely influences the compound's lipophilicity and electron distribution.
-
Methylsulfonyl group: This functional group (CH3-SO2-) contains a sulfur atom in a high oxidation state and can act as a hydrogen bond acceptor.
-
Primary amine: The terminal -NH2 group can act as both a hydrogen bond donor and acceptor, potentially enhancing the compound's solubility in aqueous environments.
Related Compounds and Structural Analogs
Structural Analogs
An examination of the available literature reveals that 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has structural similarities to other oxadiazole-containing compounds. One such analog is 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine, which differs only in that it contains a methylsulfanyl (-SCH3) group instead of a methylsulfonyl (-SO2CH3) group . This compound has the CAS number 1573548-16-9 and a slightly lower molecular weight of 283.78 g/mol due to the lower oxidation state of the sulfur atom .
Comparison with Other Oxadiazole Derivatives
Another class of related compounds includes oxadiazoles with different substituents, such as 3-(4-chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole (Chemical ID: 4953-1785) . This compound shares the 3-(4-chlorophenyl)-1,2,4-oxadiazole core structure but differs in the substituent at position 5. It has a molecular weight of 328.8 g/mol and contains a more complex [4-(propan-2-yl)phenoxy]methyl substituent instead of the 3-(methylsulfonyl)propan-1-amine group .
Table 2: Comparison of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine | 1041604-40-3 | C12H14ClN3O3S | 315.78 | Reference compound |
| 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine | 1573548-16-9 | C12H14ClN3OS | 283.78 | Contains methylsulfanyl instead of methylsulfonyl group |
| 3-(4-chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole | 4953-1785 | C18H17ClN2O2 | 328.8 | Different substituent at position 5 |
Chemical Reactivity and Stability
Functional Group Reactivity
Based on the compound's structure, several potential reactivity patterns can be anticipated. The primary amine group (-NH2) is typically nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions. The methylsulfonyl group (-SO2CH3) is generally stable but can undergo nucleophilic substitution under specific conditions. The 1,2,4-oxadiazole ring itself is relatively stable, though it may be susceptible to ring-opening under strong acidic or basic conditions.
Analytical Characterization
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming its structure, with distinctive signals expected for the aromatic protons, methyl group adjacent to the sulfonyl, and the methylene and methine protons in the propyl chain. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the primary amine, sulfonyl group, and the heterocyclic ring. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.
Chemical Identification Systems
The compound is uniquely identifiable through several standardized chemical notation systems. Its InChI (International Chemical Identifier) is InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3, which provides a machine-readable representation of its structure. Similarly, its SMILES notation, CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N, offers another standardized way to represent the molecular structure in a linear string format.
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